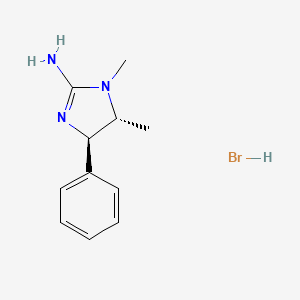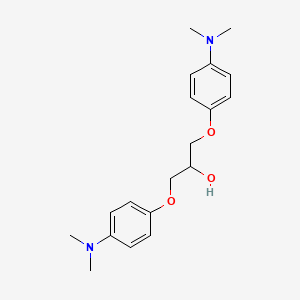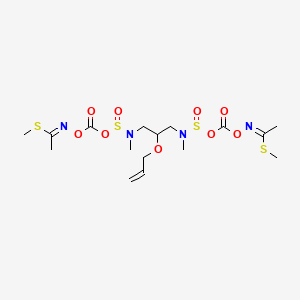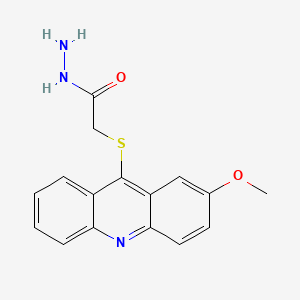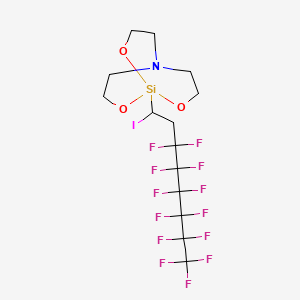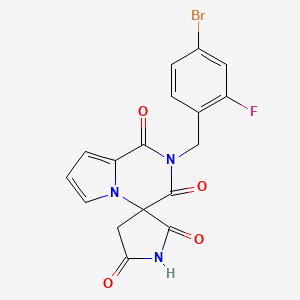
Zinc phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc phthalate is a coordination compound formed by the interaction of zinc ions with phthalic acid. It is known for its unique properties and applications in various fields, including materials science, chemistry, and industry. The compound is often studied for its potential use as a nucleating agent and its role in the crystallization processes of polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc phthalate can be synthesized through a reaction between zinc salts (such as zinc acetate or zinc chloride) and phthalic acid in an aqueous solution. The reaction typically involves dissolving the zinc salt in water and then adding phthalic acid under controlled conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound crystals.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of temperature, pH, and concentration to ensure high yield and purity of the product. The crystals are then filtered, washed, and dried for further use.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc phthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the phthalate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as amines, phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield a variety of zinc-ligand complexes.
Applications De Recherche Scientifique
Zinc phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other zinc-based compounds.
Biology: this compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used as a nucleating agent in the polymer industry to enhance the crystallization process and improve the mechanical properties of polymers.
Mécanisme D'action
The mechanism by which zinc phthalate exerts its effects involves its interaction with molecular targets and pathways. In biological systems, zinc ions play a crucial role in enzyme function and cellular processes. This compound can release zinc ions, which then interact with various enzymes and proteins, influencing their activity and function. The phthalate ligand can also interact with cellular components, affecting processes such as gene expression and signal transduction.
Comparaison Avec Des Composés Similaires
- Zinc isophthalate
- Zinc terephthalate
- Zinc carboxylate
Comparison: Zinc phthalate is unique due to its specific coordination with phthalic acid, which imparts distinct properties compared to other zinc carboxylates. For instance, zinc isophthalate and zinc terephthalate have different structural configurations and crystallization behaviors. This compound’s ability to act as a nucleating agent and its specific interactions with polymers make it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
2880-85-5 |
|---|---|
Formule moléculaire |
C8H4O4Zn |
Poids moléculaire |
229.5 g/mol |
Nom IUPAC |
zinc;phthalate |
InChI |
InChI=1S/C8H6O4.Zn/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 |
Clé InChI |
UXDZLUCNRYCZCG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



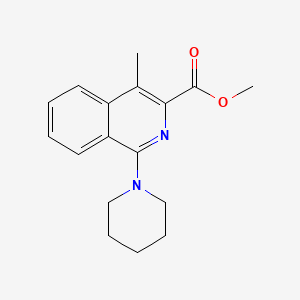
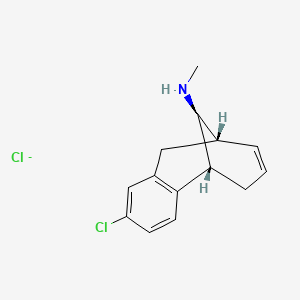
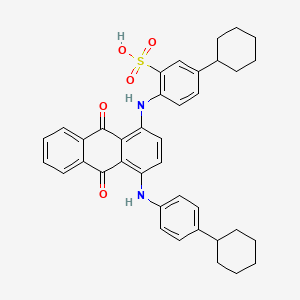
![9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-](/img/structure/B12718874.png)
